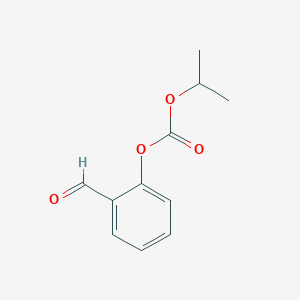

2-(Isopropoxy-carbonyloxy)benzaldehyde

Description

This compound is synthesized via reactions involving isopropoxycarbonyloxy substitution, yielding a yellow oil with quantitative efficiency under optimized conditions . It serves as a precursor for further derivatives, such as 2-(isopropoxycarbonyloxy)benzoic acid (white solid, 56% yield) and benzoyl chloride, highlighting its versatility in organic synthesis . Its structure combines the aldehyde's reactivity with the steric and electronic effects of the isopropoxy-carbonyloxy group, making it valuable in pharmaceutical intermediates, particularly in acne treatment formulations .

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(2-formylphenyl) propan-2-yl carbonate |

InChI |

InChI=1S/C11H12O4/c1-8(2)14-11(13)15-10-6-4-3-5-9(10)7-12/h3-8H,1-2H3 |

InChI Key |

KHHWBACRICAIDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)OC1=CC=CC=C1C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Alkoxy-Substituted Benzaldehydes

2-Isopropoxybenzaldehyde (CAS 22921-58-0)

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol

- Key Differences: Lacks the carbonyloxy group present in 2-(isopropoxy-carbonyloxy)benzaldehyde, resulting in reduced steric hindrance and altered reactivity. The simpler isopropoxy group may enhance solubility in non-polar solvents compared to the bulkier carbonyloxy derivative .

2-(2-Propenyloxy)benzaldehyde (CAS 28752-82-1)

- Molecular Formula : C₁₀H₁₀O₂

- Molecular Weight : 162.19 g/mol

- This increases electrophilicity at the aldehyde group compared to the isopropoxy-carbonyloxy analog. Its lower molecular weight suggests higher volatility .

2-Benzyloxybenzaldehyde (CAS 5896-17-3)

- Molecular Formula : C₁₄H₁₂O₂

- Molecular Weight : 212.25 g/mol

- Its higher molecular weight correlates with lower volatility compared to this compound .

Electron-Withdrawing Group-Substituted Benzaldehydes

2-(2-Nitrophenoxy)benzaldehyde (CAS 66961-19-1)

- Molecular Formula: C₁₃H₉NO₄

- Molecular Weight : 243.22 g/mol

- Key Differences: The nitro group is strongly electron-withdrawing, significantly activating the aldehyde for electrophilic substitution reactions. This contrasts with the mixed electronic effects (electron-donating isopropoxy and electron-withdrawing carbonyloxy) in this compound.

2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)

- Molecular Formula : C₁₉H₁₅OP

- Molecular Weight : 290.30 g/mol

- Key Differences: The phosphino group enables coordination with transition metals (e.g., Ni(II), Pd(II)), forming complexes with antibacterial, antifungal, and anticancer activities . Unlike this compound, which is used in acne formulations, this compound’s utility lies in metallodrug development.

Fluorinated Derivatives (e.g., 2-Fluoro-5-methoxybenzaldehyde)

- Molecular Formula : C₈H₇FO₂

- Molecular Weight : 154.14 g/mol

- Key Differences : Fluorine’s electronegativity enhances stability and bioavailability. These derivatives are common in drug design for CNS targets, whereas this compound is tailored for dermatological applications .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.